6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The structure of this compound includes a methoxy group at the 6th position and a tetrahydrocarbazole core, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with cyclohexanone in the presence of an acid catalyst to form the desired tetrahydrocarbazole structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPVUVSCDRJVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250108 | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-49-8 | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What are the key structural features of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one revealed by its crystal structure?
A1: The crystal structure of this compound reveals several important structural characteristics []:
- Non-planar carbazole unit: The carbazole unit, composed of a benzene ring fused to a pyrrole ring, is not planar. The dihedral angle between these two rings is 1.69° [].
- Envelope conformation of cyclohexene ring: The cyclohexene ring within the molecule adopts an envelope conformation [].
- Intermolecular interactions: The crystal structure is stabilized by C—H⋯O and N—H⋯O hydrogen bonds between molecules. Additionally, a C—H⋯π interaction is observed, involving the benzene ring of the molecule [].
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